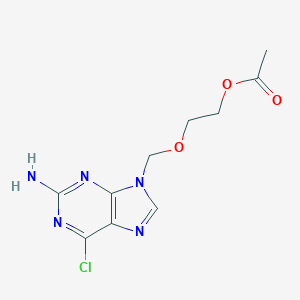

9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

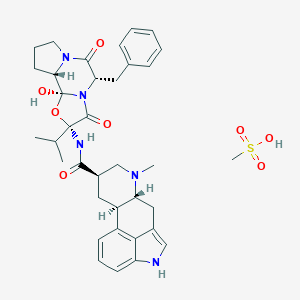

“9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is a chemical compound with the molecular formula C10H13N5O4 . It is related to Acyclovir, a medication used to treat viral infections .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with guanine, which is heated with hexamethyldisilazane and ammonium sulfate. After 18 hours of heating, a solution is formed indicating the completion of silylation. To this solution, 2-oxa-1,4-butanediol diacetate and trimethylsilyl triftriflate are added. The mixture is then heated to 130° C for a period of 4.5 hours. After cooling the solution to 50° C, water dissolved in acetone is added. The mixture is heated to reflux and a precipitate is formed immediately. The solid is collected by filtration to yield the final product .Molecular Structure Analysis

The molecular structure of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” can be represented by the InChI string: InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . The Canonical SMILES representation is: CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” include silylation, acetylation, and precipitation .Physical And Chemical Properties Analysis

The molecular weight of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is 267.24 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Acyclic Nucleoside Analogues

Robins and Hatfield (1982) demonstrated the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, including 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine, by treating various pyrimidines and chloropurines with (2-acetoxyethoxy)methyl bromide. These compounds, obtained in high yields, are significant in the synthesis of acyclic nucleoside analogues, potent agents in antiviral therapy (Robins & Hatfield, 1982).

Fluorescent Substrate of Xanthine Oxidase

Kuśmierek et al. (1987) conducted the polarographic analysis of 2-amino-6-chloropurine and demonstrated its reduction to 2-aminopurine. They showed that the condensation of the sodium salt of 2-aminopurine with (2-acetoxyethoxy)methyl chloride yields isomeric compounds, among them 6-deoxyacyclovir. This compound, a prodrug of acyclovir, was identified as a convenient fluorescent substrate for xanthine oxidase, offering a novel approach in the study of this enzyme (Kuśmierek et al., 1987).

Tautomerism and Alkylation Studies

Roggen and Gundersen (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines and examined their tautomerism. They observed variations in the amino/imino tautomer ratio and identified the tautomers using NMR methods. Treatment of these compounds with benzyl bromide resulted in a mixture of N-7- and N-6-benzylated compounds, offering insights into the tautomerism and alkylation mechanisms of purine derivatives (Roggen & Gundersen, 2008).

Antiviral Activity Studies

Harnden et al. (1987) explored the antiviral activity of 9-substituted purines, including the guanine derivative 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, synthesized from 2-amino-6-chloropurine. They discovered significant activity against herpes simplex virus types 1 and 2 in cell cultures, highlighting the potential of these compounds in antiviral therapy (Harnden et al., 1987).

Safety And Hazards

According to the Safety Data Sheets, this compound is suspected of causing genetic defects (H341). Precautionary measures include obtaining, reading, and following all safety instructions before use, wearing protective equipment, and storing the substance in a locked up place . In case of exposure or concern, medical advice should be sought .

Propriétés

IUPAC Name |

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEGIEVTUAVTJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231355 |

Source

|

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

CAS RN |

81777-48-2 |

Source

|

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)